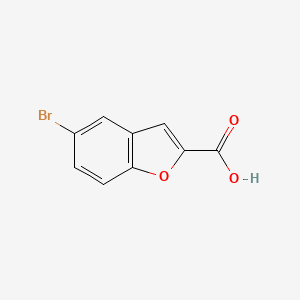

5-Bromo-1-benzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUWZCOVKRUXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352750 | |

| Record name | 5-bromo-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-11-2 | |

| Record name | 5-Bromo-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromo-1-benzofuran-2-carboxylic acid from 5-bromosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a reliable and efficient two-step synthetic route for the preparation of 5-Bromo-1-benzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 5-bromosalicylaldehyde and proceeds through an intermediate ethyl ester, which is subsequently hydrolyzed to yield the target carboxylic acid. This document provides detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and reaction mechanism.

Synthetic Strategy

The synthesis of this compound from 5-bromosalicylaldehyde is accomplished via a two-step process:

-

Step 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate: This step involves the reaction of 5-bromosalicylaldehyde with diethyl bromomalonate in the presence of a base, potassium carbonate, in 2-butanone.

-

Step 2: Hydrolysis of Ethyl 5-bromo-1-benzofuran-2-carboxylate: The intermediate ester is then hydrolyzed under basic conditions using sodium hydroxide in an alcoholic solvent to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate[1]

Materials:

-

5-Bromosalicylaldehyde

-

Diethyl bromomalonate

-

Potassium carbonate (anhydrous)

-

2-Butanone (MEK)

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromosalicylaldehyde (2.01 g, 10 mmol), diethyl bromomalonate (2.63 g, 11 mmol), and potassium carbonate (2.28 g, 20 mmol).

-

Add 2-butanone (20 ml) to the flask.

-

Heat the reaction mixture to reflux and maintain for 14 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent by rotary evaporation.

-

To the residue, add water and extract the organic compound with diethyl ether.

-

Wash the ether phase with a 5% sodium hydroxide solution.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to yield pure Ethyl 5-bromo-1-benzofuran-2-carboxylate.

Step 2: Hydrolysis of Ethyl 5-bromo-1-benzofuran-2-carboxylate to this compound

This protocol is adapted from a general procedure for the hydrolysis of similar esters.[1]

Materials:

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-bromo-1-benzofuran-2-carboxylate in methanol or ethanol (5-10 mL per gram of ester).

-

To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents, dissolved in a minimal amount of water).

-

Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which should result in the precipitation of the carboxylic acid.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Esterification | Step 2: Hydrolysis | Method of Analysis |

| Starting Material | 5-Bromosalicylaldehyde | Ethyl 5-bromo-1-benzofuran-2-carboxylate | - |

| Product | Ethyl 5-bromo-1-benzofuran-2-carboxylate | This compound | - |

| Reaction Time | 14 hours[2] | 2-4 hours (typical)[1] | Thin Layer Chromatography (TLC) |

| Reaction Temperature | Reflux | Reflux | - |

| Yield | Not explicitly stated, but a procedure is provided for a 10 mmol scale. | >95% (expected based on similar reactions)[1] | Gravimetric analysis after isolation |

| Purity | Recrystallized from ethanol[2] | >98% (expected after recrystallization)[1] | High-Performance Liquid Chromatography (HPLC) |

Visualizations

Experimental Workflow

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism

Caption: Simplified reaction mechanism for the two-step synthesis.

References

Starting materials for 5-Bromo-1-benzofuran-2-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 5-Bromo-1-benzofuran-2-carboxylic acid, a valuable intermediate in medicinal chemistry and drug development. The document details two core synthetic strategies, presenting quantitative data in structured tables, comprehensive experimental protocols, and visual diagrams of the synthetic pathways.

Executive Summary

The synthesis of this compound can be efficiently achieved through two principal routes. The first, a robust and well-documented method, commences with the commercially available 5-bromosalicylaldehyde. This pathway involves a two-step process: the initial formation of ethyl 5-bromo-1-benzofuran-2-carboxylate, followed by its hydrolysis to the target carboxylic acid. A second established, yet less direct, route is the Perkin rearrangement of a di-substituted coumarin precursor, specifically 3,6-dibromocoumarin. This guide will elaborate on the methodologies for both approaches, providing detailed experimental parameters and quantitative outcomes to aid in laboratory-scale synthesis and process development.

Route 1: Synthesis from 5-Bromosalicylaldehyde

This two-step synthesis is a widely employed and reliable method for the preparation of this compound. The process begins with the reaction of 5-bromosalicylaldehyde with diethyl bromomalonate to form the corresponding ethyl ester, which is subsequently hydrolyzed to yield the final product.

Diagram of Synthetic Pathway from 5-Bromosalicylaldehyde

Caption: Synthetic pathway from 5-bromosalicylaldehyde.

Quantitative Data for Synthesis from 5-Bromosalicylaldehyde

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Esterification | 5-Bromosalicylaldehyde, Diethyl bromomalonate | K₂CO₃ | 2-Butanone | Reflux | 14 | Not explicitly stated, but the procedure is well-established.[1] |

| 2 | Hydrolysis | Ethyl 5-bromo-1-benzofuran-2-carboxylate | NaOH (aq) | Ethanol | Reflux | 2-4 | >95 (representative)[2] |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate [1]

-

To a solution of 5-bromosalicylaldehyde (2.01 g, 10 mmol) in 2-butanone (20 mL), add diethyl bromomalonate (2.63 g, 11 mmol) and potassium carbonate (2.78 g, 20 mmol).

-

Heat the reaction mixture at reflux for 14 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

To the residue, add water and extract the organic compound with diethyl ether.

-

Wash the combined ether phases with a 5% sodium hydroxide solution.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 5-bromo-1-benzofuran-2-carboxylate.

Step 2: Hydrolysis to this compound (Adapted from a general procedure[2])

-

Dissolve ethyl 5-bromo-1-benzofuran-2-carboxylate (1.0 eq) in ethanol (5-10 mL per gram of ester) in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

Route 2: Synthesis via Perkin Rearrangement

An alternative approach to this compound is through the Perkin rearrangement of a 3,6-dibromocoumarin intermediate. This method involves the base-catalyzed ring contraction of the coumarin to form the benzofuran ring.

Diagram of Synthetic Pathway via Perkin Rearrangement

Caption: Synthetic pathway via Perkin rearrangement.

Quantitative Data for Synthesis via Perkin Rearrangement

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Bromination | 6-Bromocoumarin | N-Bromosuccinimide (NBS) | Acetonitrile | 80 (Microwave) | 5 min | High (representative)[3] |

| 2 | Perkin Rearrangement | 3,6-Dibromocoumarin | NaOH | Ethanol | 79 (Microwave) or Reflux | 5 min (MW) or 3 h (Reflux) | 95-99 (representative for other 3-bromocoumarins)[3] |

Experimental Protocols

Step 1: Synthesis of 3,6-Dibromocoumarin (Representative protocol based on bromination of similar coumarins[3])

-

Dissolve 6-bromocoumarin in acetonitrile in a microwave-safe vessel.

-

Add N-bromosuccinimide (NBS) to the mixture.

-

Heat the reaction in a microwave reactor at 80°C for 5 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitate by vacuum filtration to yield 3,6-dibromocoumarin.

Step 2: Perkin Rearrangement to this compound (Representative protocol based on rearrangement of other 3-bromocoumarins[3])

Microwave-Assisted Method:

-

Place 3,6-dibromocoumarin in a microwave vessel.

-

Add ethanol and sodium hydroxide.

-

Seal the vessel and heat in a microwave reactor at 79°C for 5 minutes.

-

After cooling, concentrate the mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum amount of water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Conventional Method:

-

Dissolve 3,6-dibromocoumarin in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide.

-

Heat the mixture at reflux for approximately 3 hours.

-

Follow the workup procedure described in the microwave-assisted method to isolate the final product.

Conclusion

This guide outlines two effective synthetic strategies for the preparation of this compound. The route starting from 5-bromosalicylaldehyde is direct and well-documented, offering a reliable method for obtaining the target compound. The Perkin rearrangement of 3,6-dibromocoumarin presents a viable alternative, with the potential for rapid synthesis using microwave assistance. The choice of synthetic route will depend on the availability of starting materials, equipment, and desired scale of production. The detailed protocols and quantitative data provided herein are intended to support researchers in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Reaction Conditions for Perkin Rearrangement in the Synthesis of Benzofuran-2-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction conditions for the Perkin rearrangement, a key method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. This transformation, first reported by William Henry Perkin in 1870, involves a coumarin–benzofuran ring contraction.[1] This document details both traditional and modern microwave-assisted methodologies, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathway and workflow to aid researchers in the application of this important reaction.

Reaction Conditions: A Comparative Analysis

The Perkin rearrangement is typically carried out by treating a 3-halocoumarin with a base.[1][2] The reaction proceeds through a base-catalyzed ring opening of the lactone, followed by an intramolecular nucleophilic substitution to form the benzofuran ring.[2][3] The choice of reaction conditions, particularly the heating method, significantly impacts reaction time and yield.

Traditional Method

The conventional approach to the Perkin rearrangement involves heating a solution of the 3-halocoumarin with an alkali hydroxide, such as sodium hydroxide, in a protic solvent like ethanol or methanol.[2] This mixture is typically heated under reflux for an extended period, generally around 3 hours, to achieve a quantitative yield of the corresponding benzofuran-2-carboxylic acid.[2]

Microwave-Assisted Method

The application of microwave irradiation has been shown to dramatically accelerate the Perkin rearrangement, offering a more efficient route to benzofuran-2-carboxylic acids.[2] This method significantly reduces reaction times to mere minutes while maintaining high to excellent yields.[2] A study by Marriott et al. demonstrated the successful synthesis of a series of benzofuran-2-carboxylic acids from 3-bromocoumarins in 5 minutes using microwave heating.[2]

Data Presentation: Microwave-Assisted Perkin Rearrangement

The following table summarizes the quantitative data for the microwave-assisted synthesis of various benzofuran-2-carboxylic acids.

| Entry | Substrate | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 5 | 79 | 99 |

| 2 | 3-bromo-6,7-dimethoxycoumarin | 300 | 5 | 79 | 99 |

| 3 | 3-bromo-4-methylcoumarin | 300 | 5 | 79 | 98 |

| 4 | 3-bromocoumarin | 300 | 5 | 79 | 99 |

Data sourced from Marriott, K. C., et al. (2012). Tetrahedron Letters, 53(26), 3319-3321.[2]

Experimental Protocols

This section provides detailed methodologies for both the traditional and microwave-assisted Perkin rearrangement.

Traditional Perkin Rearrangement Protocol

This protocol describes the general procedure for the synthesis of benzofuran-2-carboxylic acid from a 3-halocoumarin using conventional heating.

Materials:

-

3-Halocoumarin (e.g., 3-bromocoumarin)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, for workup)

-

Standard reflux apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 3-halocoumarin in ethanol.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and acidify with concentrated HCl to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization.

Microwave-Assisted Perkin Rearrangement Protocol

This protocol details the expedited synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin.[2]

Materials:

-

3-Bromo-4-methyl-6,7-dimethoxycoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, concentrated)

-

Microwave reactor

-

Microwave-safe reaction vessel with stirring capability

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a microwave-safe vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).

-

Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 79 °C with stirring.

-

Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

-

After the reaction is complete, cool the vessel and transfer the mixture to a round-bottom flask.

-

Concentrate the mixture on a rotary evaporator to remove the ethanol.

-

Dissolve the resulting crude product in a minimum volume of water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Perkin rearrangement.

Caption: Reaction mechanism of the Perkin rearrangement.

References

Spectroscopic Characterization of 5-Bromo-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 5-Bromo-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected spectroscopic data based on the analysis of related compounds and general spectroscopic principles. It also includes standardized experimental protocols for acquiring such data.

Introduction

This compound (CAS No: 10242-11-2) is a member of the benzofuran class of heterocyclic compounds, which are known for their wide range of pharmacological activities. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. This data is compiled from spectral information of closely related analogs and established spectroscopic databases for the functional groups present.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.0 - 13.0 | Singlet, broad | - | Carboxylic acid proton (-COOH) |

| ~7.8 - 8.0 | Doublet | ~2.0 | H-4 |

| ~7.6 - 7.8 | Doublet of doublets | ~8.8, 2.0 | H-6 |

| ~7.4 - 7.6 | Doublet | ~8.8 | H-7 |

| ~7.3 - 7.5 | Singlet | - | H-3 |

Note: Predicted values are based on the analysis of similar benzofuran structures and general chemical shift principles. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | Carboxylic acid carbon (C=O) |

| ~155 - 158 | C-7a |

| ~145 - 148 | C-2 |

| ~130 - 133 | C-3a |

| ~128 - 131 | C-6 |

| ~125 - 128 | C-4 |

| ~115 - 118 | C-5 (C-Br) |

| ~112 - 115 | C-7 |

| ~110 - 113 | C-3 |

Note: These are estimated chemical shifts. Actual values can be influenced by the solvent and concentration.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1000-1100 | Medium | C-O-C stretch (Furan ring) |

| 800-900 | Strong | C-H bend (Aromatic, out-of-plane) |

| 600-700 | Medium | C-Br stretch |

Note: The appearance of a broad O-H stretch and a strong C=O stretch are characteristic of a carboxylic acid functional group.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 240/242 | High | [M]⁺ (Molecular ion) |

| 223/225 | Medium | [M-OH]⁺ |

| 195/197 | Medium | [M-COOH]⁺ |

| 116 | High | [M-Br-CO]⁺ |

| 88 | Medium | [C₆H₄O]⁺ |

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity, which is a key diagnostic feature.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 14 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

The spectral width is typically set from 0 to 200 ppm.

-

FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample in the instrument and collect the sample spectrum.

-

Typically, spectra are recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound like this, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph are common. Direct insertion probes with Electron Impact (EI) ionization can also be used.

-

Ionization:

-

ESI/APCI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ion source.

-

EI: Volatilize the solid sample by heating it under vacuum in the ion source.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

-

A mass range of m/z 50-500 is typically sufficient.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce and analyze its fragmentation.

-

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the different spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Integration of data from different spectroscopic techniques.

References

Spectroscopic and Methodological Insights into 5-Bromo-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data and associated experimental protocols relevant to 5-Bromo-1-benzofuran-2-carboxylic acid. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this guide presents representative ¹H and ¹³C NMR data from closely related analogs, namely benzofuran-2-carboxylic acid and 5-Bromo-2,3-diphenylbenzofuran. These data serve as a valuable reference for researchers working with substituted benzofurans. The guide also details a general experimental protocol for acquiring high-quality NMR spectra for small organic molecules and outlines a synthetic pathway for benzofuran-2-carboxylic acids.

Representative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for benzofuran-2-carboxylic acid and 5-Bromo-2,3-diphenylbenzofuran. These data provide an estimation of the expected spectral features for this compound.

Table 1: Representative ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |

| Benzofuran-2-carboxylic acid | - | 7.73 (d, J=7.8 Hz, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50 (s, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.30 (t, J=7.4 Hz, 1H) |

| 5-Bromo-2,3-diphenylbenzofuran | CDCl₃ | 7.58-7.63 (m, 3H), 7.42-7.45 (m, 4H), 7.38-7.41 (m, 3H), 7.28-7.29 (m, 3H)[1] |

Table 2: Representative ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Benzofuran-2-carboxylic acid | - | 164.5, 155.3, 147.9, 128.0, 127.4, 124.2, 122.9, 114.5, 112.2 |

| 5-Bromo-2,3-diphenylbenzofuran | CDCl₃ | 152.8, 151.8, 132.3, 132.2, 130.2, 129.7, 129.2, 128.8, 128.5, 128.0, 127.6, 127.1, 122.7, 117.0, 116.2, 112.6[1] |

Experimental Protocols

The following is a general, detailed methodology for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If the sample does not fully dissolve, gentle warming or sonication may be applied.

-

Filtration (if necessary): If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Transfer to NMR Tube: Using a clean pipette, transfer the clear solution into a standard 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. Subsequently, the magnetic field homogeneity is optimized through an automated or manual "shimming" process to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned and matched to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.

-

Parameter Setup for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-5 seconds is common to allow for relaxation of the protons between scans.

-

Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

-

Spectral Width (SW): A spectral width of 10-16 ppm is generally adequate for most organic molecules.

-

-

Parameter Setup for ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is standard. For quantitative analysis, longer delays may be necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Spectral Width (SW): A spectral width of 200-250 ppm is typical for ¹³C NMR.

-

-

Data Acquisition: Initiate the acquisition process.

Data Processing

-

Fourier Transformation (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are identified and listed.

Synthetic Workflow Visualization

The following diagram illustrates a common synthetic route for the preparation of benzofuran-2-carboxylic acids, which involves the Perkin rearrangement of 3-bromocoumarins. This provides a logical workflow relevant to the synthesis of the title compound's core structure.

Caption: Synthetic pathway for benzofuran-2-carboxylic acids.

References

Mass Spectrometry Analysis of 5-Bromo-1-benzofuran-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-benzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document outlines potential fragmentation patterns, detailed experimental protocols, and a generalized workflow for its analysis.

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not widely published, its fragmentation pattern can be predicted based on the known behavior of benzofurans, carboxylic acids, and halogenated aromatic compounds in mass spectrometry. The molecular weight of this compound (C9H5BrO3) is approximately 240.94 g/mol . The presence of bromine is a key feature, as it will produce a characteristic isotopic pattern (M+ and M+2 peaks of roughly equal intensity) for the molecular ion and any bromine-containing fragments.

The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group and cleavage of the furan ring. Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed, with ESI being particularly suitable for this acidic compound, likely showing a prominent [M-H] ion in negative ion mode.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragments for this compound

| Predicted m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway | Ionization Mode |

| 240/242 | [C9H5BrO3]+• | Molecular Ion | EI |

| 239/241 | [C9H4BrO3]- | [M-H]- | ESI (-) |

| 195/197 | [C9H4BrO2]+ | Loss of -OH | EI |

| 181/183 | [C8H4BrO]+ | Loss of -COOH | EI |

| 152/154 | [C7H4Br]+ | Loss of -CO from [C8H4BrO]+ | EI |

| 124 | [C8H4O]+ | Loss of -Br from [C8H4BrO]+ | EI |

| 102 | [C7H4O]+ | Loss of -CO from [C8H4BrO]+ followed by loss of -Br | EI |

| 76 | [C6H4]+ | Benzene ring fragment | EI |

Experimental Protocols

The following are detailed methodologies for the mass spectrometry analysis of this compound, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for LC-MS or the derivatization solvent for GC-MS to achieve a final concentration in the range of 1-10 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization is often necessary to increase the volatility of the carboxylic acid.

-

Derivatization: To 100 µL of the working solution, add a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-500.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the direct analysis of this compound.[1]

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Scan Range: m/z 50-500.

-

Fragmentation Voltage: Varied to optimize fragmentation for MS/MS analysis.

-

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.

Caption: General workflow for mass spectrometry analysis.

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, benzofuran derivatives are known to exhibit a wide range of biological activities, and their mechanisms of action could potentially involve various cellular signaling cascades. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. The following diagram represents a hypothetical logical relationship for investigating the biological activity of a novel compound.

Caption: Logical workflow for biological activity investigation.

References

Physicochemical Properties of 5-Bromo-1-benzofuran-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines key quantitative data, details relevant experimental methodologies, and presents visual representations of related workflows and biological pathways to support further research and development.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding formulation and development strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₃ | [1] |

| Molecular Weight | 241.04 g/mol | [1] |

| Melting Point | 257 °C | [2] |

| Boiling Point (Predicted) | 370.9 ± 22.0 °C | [2] |

| pKa (Predicted) | 2.93 ± 0.30 | [2] |

| Physical Form | Solid | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on established laboratory techniques for carboxylic acids.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of pKa (Potentiometric Titration)

The acidity constant (pKa) of a carboxylic acid can be accurately determined by potentiometric titration.

-

Preparation of Analyte: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO, to ensure complete dissolution.

-

Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is continuously stirred.

-

Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of a LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

-

System Preparation: Equal volumes of a suitable organic solvent (e.g., n-octanol) and an aqueous buffer (typically at a pH where the compound is in its neutral form) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key experimental and conceptual frameworks relevant to the study of this compound.

Biological Context and Potential Applications

Benzofuran derivatives are a well-established class of compounds with a wide range of biological activities.[3][4] Specifically, derivatives of this compound have been investigated for their potential as anticancer agents.[5][6] Research has shown that certain benzofuran-based carboxylic acids can act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many types of cancer cells that plays a crucial role in pH regulation and tumor progression.[5] By inhibiting CA IX, these compounds can disrupt the acidic tumor microenvironment, leading to reduced cell proliferation and induction of apoptosis.[5] Further investigation into the structure-activity relationships of this class of compounds could lead to the development of novel and effective cancer therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

Technical Guide: Physicochemical Properties of 5-Bromo-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on the solubility and melting point of 5-Bromo-1-benzofuran-2-carboxylic acid (CAS No. 10242-11-2). It includes detailed experimental protocols for the determination of these properties and a plausible synthetic route.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 241.04 g/mol | Santa Cruz Biotechnology[1] |

| Melting Point | Data not consistently reported. Experimental determination is recommended. | |

| Solubility | Data not available. Experimental determination is required. |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting point and solubility of this compound.

Melting Point Determination

A precise melting point is a critical indicator of the purity of a crystalline solid.[2] The recommended method for determining the melting point of this compound is the capillary method using a calibrated digital melting point apparatus.[3]

Apparatus and Materials:

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

-

This compound, finely powdered

-

Reference standard with a known melting point close to the expected value (optional, for calibration check)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved.[4]

-

Apparatus Setup: The melting point apparatus is turned on and the heating rate is set. For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.[3]

-

Approximate Melting Point Determination: The packed capillary tube is inserted into the heating block of the apparatus. The sample is observed through the magnifying lens as it is heated. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh capillary tube with the sample is prepared. The heating is initiated with a slow ramp rate of 1-2 °C per minute to ensure thermal equilibrium.[3][4]

-

Data Recording: The temperature at which the first sign of melting is observed (the solid begins to shrink and a liquid phase appears) and the temperature at which the last crystal melts are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination

Determining the solubility of this compound in various solvents is crucial for its application in drug development and other research areas. A systematic qualitative or semi-quantitative approach is outlined below.

Apparatus and Materials:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

A selection of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO), and aqueous solutions of acid and base like 5% HCl and 5% NaOH).

Procedure:

-

Sample Preparation: A precise amount of this compound (e.g., 10 mg) is weighed and placed into a series of clean, dry test tubes.

-

Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing and to facilitate dissolution.

-

Observation: The tubes are allowed to stand, and a visual inspection is made to determine if the solid has completely dissolved. The solubility can be categorized as:

-

Soluble: No solid particles are visible.

-

Partially soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

Acid-Base Solubility: For a carboxylic acid, solubility in aqueous base (e.g., 5% NaOH) is expected due to the formation of a soluble salt. Conversely, it is expected to be insoluble in aqueous acid (e.g., 5% HCl). This can be tested by adding these aqueous solutions to test tubes containing the compound and observing for dissolution.[5]

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Plausible Synthetic Workflow

Proposed Synthesis of this compound:

A potential synthetic route starts from 5-bromosalicylaldehyde. The workflow would involve the formation of a coumarin derivative, followed by bromination and subsequent rearrangement.

Logical Workflow for Synthesis and Characterization:

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Historical Background of Benzofuran-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran core, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Among these, benzofuran-2-carboxylic acid and its derivatives represent a particularly significant class of compounds, serving as both biologically active agents and versatile synthetic intermediates. This technical guide provides a comprehensive overview of the discovery and historical development of benzofuran-2-carboxylic acid derivatives, detailing key synthetic milestones, experimental protocols, and their evolving role in drug discovery.

Historical Discovery and Early Synthetic Routes

The journey into the world of benzofuran-2-carboxylic acid, historically known as coumarilic acid, began in the latter half of the 19th century. Two seminal synthetic approaches laid the foundation for the field: the Perkin rearrangement and the reaction of salicylaldehyde derivatives with chloral hydrate.

The Perkin Rearrangement: A Name Synonymous with Coumarin Chemistry

In 1870, Sir William Henry Perkin, renowned for his work on synthetic dyes and the reaction that bears his name, reported a pivotal transformation: the conversion of 3-halocoumarins into benzofuran-2-carboxylic acids. This reaction, now known as the Perkin rearrangement, involves the treatment of a 3-halocoumarin with an alkali, leading to a coumarin-benzofuran ring contraction[1][2]. The reaction proceeds via a base-catalyzed ring fission of the lactone, followed by an intramolecular nucleophilic substitution to form the furan ring.

The Fittig and Ebert Synthesis: An Alternative Pathway

Shortly thereafter, another pioneering route was developed by Rudolph Fittig and G. Ebert. Their method involved the reaction of the sodium salt of salicylaldehyde with chloral hydrate. This approach provided a direct entry to the benzofuran-2-carboxylic acid scaffold without starting from a pre-formed coumarin ring.

These early discoveries were instrumental in establishing the fundamental chemistry of benzofuran-2-carboxylic acids and opened the door for the synthesis of a wide array of derivatives.

Evolution of Synthetic Methodologies

Building upon the foundational work of Perkin and Fittig, chemists have developed a diverse toolkit of synthetic methods for the preparation of benzofuran-2-carboxylic acid and its derivatives. These methods can be broadly categorized into classical and modern approaches, with the latter often emphasizing efficiency, milder reaction conditions, and broader substrate scope.

Classical Synthetic Approaches

Beyond the initial discoveries, several other classical methods have been employed for the synthesis of the benzofuran-2-carboxylic acid core. These often involve multi-step sequences and can be limited by harsh reaction conditions or the availability of starting materials.

Modern Synthetic Innovations

The advent of modern organic chemistry has brought forth a plethora of innovative strategies for the synthesis of benzofuran-2-carboxylic acids. These methods often utilize transition metal catalysis and microwave-assisted synthesis to achieve higher yields, shorter reaction times, and greater molecular diversity. A notable example is the expedited synthesis of benzofuran-2-carboxylic acids via a microwave-assisted Perkin rearrangement reaction, which significantly reduces the reaction time from hours to minutes[3]. Other modern approaches include palladium-catalyzed coupling reactions and one-pot syntheses from readily available starting materials[4][5].

Data Presentation: A Comparative Overview of Synthetic Yields

The following table summarizes the reported yields for various historical and modern synthetic methods for preparing benzofuran-2-carboxylic acid derivatives, providing a quantitative comparison of their efficiencies.

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Classical Methods | ||||

| Perkin Rearrangement (Classical) | 3-Bromocoumarins | Benzofuran-2-carboxylic acids | Quantitative | [3] |

| One-pot reaction | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and salicylaldehydes | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives | 52-82 | [4][5] |

| Modern Methods | ||||

| Microwave-Assisted Perkin Rearrangement | 3-Bromocoumarins | Benzofuran-2-carboxylic acids | 99 | [3] |

| C-H Arylation and Transamidation | Benzofuran-2-carboxylic acid and aryl iodides | C3-arylated benzofuran-2-carboxamides | 60-88 | [6] |

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations discussed in this guide.

Protocol 1: Classical Perkin Rearrangement of 3-Bromocoumarin

Objective: To synthesize benzofuran-2-carboxylic acid from 3-bromocoumarin using traditional heating methods.

Materials:

-

3-Bromocoumarin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl, concentrated)

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromocoumarin in ethanol.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimum amount of water.

-

Acidify the aqueous solution to pH 1 by the dropwise addition of concentrated hydrochloric acid. This will cause the benzofuran-2-carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Dry the product in an oven to obtain the pure benzofuran-2-carboxylic acid.

Protocol 2: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin

Objective: To synthesize 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid from 3-bromo-4-methyl-6,7-dimethoxycoumarin using microwave irradiation[3].

Materials:

-

3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol)

-

Ethanol (5 mL)

-

Sodium hydroxide (0.0201 g, 0.503 mmol)

-

Hydrochloric acid (HCl, concentrated)

-

Water

-

Microwave synthesis vial

-

Microwave reactor

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a microwave synthesis vial, add 3-bromo-4-methyl-6,7-dimethoxycoumarin, ethanol, and sodium hydroxide.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79°C with stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution with concentrated hydrochloric acid to pH 1, resulting in the precipitation of an off-white solid.

-

Collect the solid by vacuum filtration and dry it in an oven at 80°C to yield 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (yield: 99%)[3].

Biological Significance and Therapeutic Potential

Benzofuran-2-carboxylic acid derivatives have emerged as a "privileged scaffold" in drug discovery due to their ability to interact with a wide range of biological targets.

Inhibition of Protein Kinases: The Case of Pim-1

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell cycle progression and apoptosis and are frequently overexpressed in various cancers. Several benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase. These compounds typically feature a carboxylic acid group that forms key salt-bridge and hydrogen bond interactions within the ATP-binding pocket of the enzyme.

Caption: Pim-1 Signaling Pathway and Inhibition by Benzofuran Derivatives.

Modulation of Immune Responses: Targeting Lymphoid Tyrosine Phosphatase (LYP)

Lymphoid-tyrosine phosphatase (LYP) is a key negative regulator of T-cell receptor (TCR) signaling. Inhibition of LYP can enhance T-cell activation, making it an attractive target for cancer immunotherapy. Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimetic, and derivatives have been designed as LYP inhibitors. By blocking LYP, these compounds can potentiate the anti-tumor immune response.

Caption: T-Cell Receptor Signaling and LYP Inhibition.

Biological Activity Data

The following table presents a selection of quantitative biological activity data for representative benzofuran-2-carboxylic acid derivatives against various enzyme targets.

| Compound ID | Target | Activity Type | Value | Units | Reference |

| D14 | LYP | Ki | 1.34 | µM | [7] |

| D34 | LYP | Ki | 0.93 | µM | [7] |

| 29 | Pim-1 | IC50 | < 0.1 | µM | - |

| 38 | Pim-1 | IC50 | < 0.1 | µM | - |

| 39 | Pim-1 | IC50 | < 0.1 | µM | - |

Conclusion and Future Perspectives

From their initial discovery in the 19th century to their current status as a privileged scaffold in medicinal chemistry, benzofuran-2-carboxylic acid derivatives have a rich and evolving history. The development of novel synthetic methodologies continues to expand the accessible chemical space, enabling the exploration of new biological targets. As our understanding of the intricate signaling pathways that govern cellular processes deepens, the rational design of next-generation benzofuran-2-carboxylic acid derivatives holds immense promise for the development of innovative therapeutics to address a wide range of human diseases. The historical journey of this remarkable scaffold serves as a testament to the enduring power of organic synthesis in advancing the frontiers of medicine.

References

- 1. Perkin Rearrangement [drugfuture.com]

- 2. Perkin Rearrangement [drugfuture.com]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

The Halogen Advantage: Unlocking the Biological Potential of Benzofuran Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has long been a subject of intense interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4][5] The introduction of halogen atoms—such as chlorine, bromine, fluorine, and iodine—onto this privileged structure has been shown to significantly modulate and often enhance its therapeutic properties, opening up new avenues for drug discovery and development.[6][7] This technical guide provides an in-depth exploration of the biological potential of halogenated benzofuran scaffolds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

Anticancer Activity: A Prominent Therapeutic Avenue

Halogenated benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][7][8][9] The introduction of halogens can enhance the lipophilicity of the molecules, leading to improved binding affinity with biological targets and a marked increase in anticancer activity.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various halogenated benzofuran derivatives against different cancer cell lines.

| Compound Name/Number | Halogen(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | Chlorine | A549 (Lung Carcinoma) | Most promising activity | [8] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | Bromine | A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma) | Significant activity | [8] |

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative (1) | Bromine | K562 (Chronic Myelogenous Leukemia) | 5 | [6] |

| HL60 (Acute Promyelocytic Leukemia) | 0.1 | [6] | ||

| 2-(4-Fluorophenyl)-benzofuran derivative (5) | Fluorine | Not specified | 0.43 | [6] |

| Bromo derivative 14c | Bromine | HCT116 (Colon Cancer) | 3.27 | [9] |

| Difluorinated benzofuran with bromine and carboxylic acid group (1) | Fluorine, Bromine | HCT116 (Colorectal Carcinoma) | 19.5 | [10] |

| Difluorinated benzofuran with bromine and ester group (2) | Fluorine, Bromine | HCT116 (Colorectal Carcinoma) | 24.8 | [10] |

Mechanism of Action in Cancer

Halogenated benzofurans exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery.

-

Apoptosis Induction: Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.[8] For instance, some derivatives have been observed to increase the generation of reactive oxygen species (ROS) and lipid peroxidation, leading to programmed cell death.[8]

-

Cell Cycle Arrest: Certain halogenated benzofurans can cause cell cycle arrest at different phases. For example, compound 7 induced G2/M phase arrest in HepG2 cells, while compound 8 caused cell cycle arrest at the S and G2/M phases in A549 cells.[8]

-

Tubulin Polymerization Inhibition: Some halogenated benzofurans have been identified as inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinblastine.[8] This disruption of the microtubule network interferes with cell division and leads to apoptosis.

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

-

Cell Treatment: Treat cells with the test compounds for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Antimicrobial and Antiviral Potential

The versatility of halogenated benzofuran scaffolds extends to their activity against various pathogens, including bacteria, fungi, and viruses.[1][11][12]

Antimicrobial Activity

Halogen substitution has been shown to be a key factor in the antimicrobial efficacy of benzofuran derivatives.[11] For instance, compounds bearing two bromo substituents on both the benzofuran and phenyl rings exhibited excellent antibacterial activity against a range of bacterial strains.[11]

| Compound Type | Halogen(s) | Target Organism(s) | MIC (μg/mL or mmol/L) | Reference |

| Benzofuran with two bromo substituents | Bromine | Various bacterial strains | 29.76-31.96 mmol/L | [11] |

| Benzofuran-containing oxadiazoles and pyrazoles with chlorine | Chlorine | E. coli, K. pneumonia, P. aeruginosa, S. aureus, S. faecalis, A. flavus, A. fumigatus, C. albicans, P. notatum, Rhizopus | Moderate to good inhibition | [11] |

Experimental Protocol: Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the halogenated benzofuran compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Halogenated benzofuran derivatives have also emerged as promising antiviral agents.[12] For example, certain derivatives have shown specific activity against respiratory syncytial virus (RSV) and influenza A virus.[12] More recently, benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, inducing an interferon response that can inhibit the replication of various viruses, including human coronaviruses.[13]

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer.[10] Halogenated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects.[10][14]

Quantitative Data on Anti-inflammatory Activity

The following table presents the IC50 values of fluorinated benzofuran and dihydrobenzofuran derivatives for the inhibition of various inflammatory mediators.[10][14]

| Inflammatory Mediator | IC50 Range (µM) |

| Interleukin-6 (IL-6) | 1.2 to 9.04 |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 to 19.3 |

| Nitric Oxide (NO) | 2.4 to 5.2 |

| Prostaglandin E2 (PGE2) | 1.1 to 20.5 |

These compounds exert their anti-inflammatory effects by inhibiting the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[10][14]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Structure-Activity Relationships (SAR)

The biological activity of halogenated benzofurans is highly dependent on the nature, position, and number of halogen substituents.

-

Type of Halogen: The presence of bromine has been frequently associated with increased cytotoxicity in cancer cells.[7] Fluorine substitution has also been shown to enhance anticancer and anti-inflammatory activities.[6][10][14]

-

Position of Halogen: The position of the halogen on the benzofuran ring is a critical determinant of its biological activity.[6] For example, para-position substitutions are often more potent due to favorable hydrophobic interactions.[6]

-

Multiple Halogenation: Dihalogenated compounds, particularly those with both fluorine and bromine, have shown potent anticancer effects.[10]

Conclusion

Halogenated benzofuran scaffolds represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties make them attractive candidates for further drug development. The ability to fine-tune their biological effects through specific halogenation patterns underscores the importance of continued structure-activity relationship studies. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the full therapeutic potential of these remarkable molecules.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unica.it [iris.unica.it]

- 14. researchgate.net [researchgate.net]

The Strategic Role of 5-Bromo-1-benzofuran-2-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction